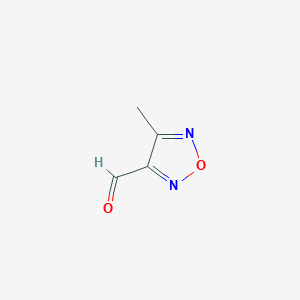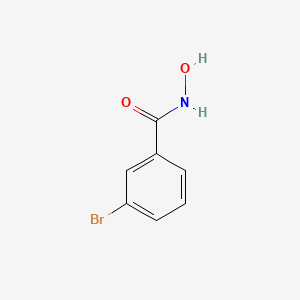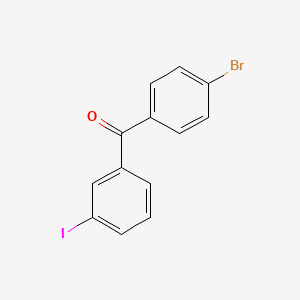
2-氨基-5-硝基苯磺酰胺
概述
描述
2-Amino-5-nitrobenzenesulfonamide is a chemical compound that is part of the benzenesulfonamide family. This family of compounds is known for its diverse applications in organic synthesis and pharmaceuticals. The presence of both amino and nitro groups in the compound provides unique reactivity that can be exploited in various chemical reactions, particularly in the synthesis of secondary amines and diamines, as well as in the protection of amines .
Synthesis Analysis
The synthesis of derivatives of 2-amino-5-nitrobenzenesulfonamide, such as 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN), has been achieved through a series of reactions starting from 2-nitrobenzenesulfonamide. The process involves Mitsunobu and Nicholas reactions, which are useful for introducing various N-functionalities and controlling the reactivity of the alkyne in click reactions . Additionally, 2,4-dinitrobenzenesulfonamides, which are closely related to the target compound, can be prepared from primary amines and subsequently alkylated to yield N,N-disubstituted sulfonamides .
Molecular Structure Analysis
The molecular structure of 2-amino-5-nitrobenzenesulfonamide derivatives has been studied using various spectroscopic techniques. For instance, the crystal structure of a related compound, N,N'-(5-amino-4-nitrobenzene-1,2-diyl)bis(p-toluenesulfonamide), revealed an intramolecular hydrogen bond between the amino and nitro groups, which keeps these groups nearly coplanar with the benzene ring . This intramolecular interaction is significant as it can influence the reactivity and stability of the compound.
Chemical Reactions Analysis
The chemical reactivity of 2-amino-5-nitrobenzenesulfonamide and its derivatives is quite versatile. For example, the presence of the nitro group allows for the formation of Meisenheimer complexes upon treatment with thiolates, which can lead to the deprotection of N-alkylated sulfonamides and the formation of secondary amines . The amino group also plays a crucial role in the formation of transannular hydrogen bonds, which can affect the reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-5-nitrobenzenesulfonamide derivatives have been characterized using techniques such as infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR). These studies have led to improvements in the synthesis process, such as avoiding toxic solvents and enhancing product purification conditions . Vibrational spectroscopic properties have been determined using FT-IR and FT-Raman experimental techniques, along with density functional theory (DFT) calculations, providing insights into the effects of nitro group substitution on the characteristic bands in the spectra .
科学研究应用
合成新化合物
2-氨基-5-硝基苯磺酰胺已被用于合成新化合物。例如,它的衍生物已成功与糖苷和核苷衍生物缩合,形成完全保护的氨基酸碳水化合物杂化体,展示了它在有机合成中的多功能性(Turner et al., 2001)。同样,它在三宫田甲醇基糖苷化过程中的应用导致了葡萄糖胺和阿马多糖重排产物的生成(Turner et al., 1999)。
化学转化和固相合成
2-氨基-5-硝基苯磺酰胺已成为各种化学转化中的关键中间体。例如,从中制备的聚合物支持的苯磺酰胺已用于固相合成,导致多样化的特权骨架的创建,并展示了它在创新合成策略中的实用性(Fülöpová & Soural, 2015)。
环化合物的开发
这种化合物在环化合物的开发中发挥了重要作用。研究重点是合成含氨基苯磺酰胺的新型环化合物,显示了它在复杂分子结构的创建中的重要性(Kaneda, 2020)。
在药物发现中的应用
在药物发现领域,2-氨基-5-硝基苯磺酰胺已被用于合成新的苄基哌嗪偶联的硝基苯磺酰胺杂化体。这些杂化体在结核菌抑制和低细胞毒性方面表现出潜力,突显了开发新治疗剂的潜力(Murthy et al., 2021)。
作用机制
Target of Action
2-Amino-5-nitrobenzenesulfonamide, also known as a sulfonamide, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including 2-Amino-5-nitrobenzenesulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They mimic the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and bind to the active site of the enzyme, preventing PABA from binding . This inhibits the production of folic acid, thereby disrupting DNA synthesis and bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by 2-Amino-5-nitrobenzenesulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . This leads to a decrease in the availability of folic acid for DNA synthesis, which in turn inhibits bacterial growth and reproduction .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine . The bioavailability of sulfonamides can be influenced by factors such as pH and the presence of certain food components .
Result of Action
The primary result of the action of 2-Amino-5-nitrobenzenesulfonamide is the inhibition of bacterial growth and reproduction . By disrupting folic acid synthesis, the compound prevents the bacteria from producing the nucleotides required for DNA synthesis . This leads to a halt in bacterial replication and eventually results in bacterial death .
Action Environment
The action of 2-Amino-5-nitrobenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other compounds, such as food components or other drugs, can affect the metabolism and excretion of the compound .
安全和危害
属性
IUPAC Name |
2-amino-5-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H,7H2,(H2,8,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKATTZSUUSDLRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571961 | |
| Record name | 2-Amino-5-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54734-85-9 | |
| Record name | 2-Amino-5-nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54734-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone](/img/structure/B1283548.png)












